molecular formula C19H20N2O3 B5748044 N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide

Cat. No. B5748044
M. Wt: 324.4 g/mol
InChI Key: GTTCOAZRZGPIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide, also known as FMISO, is a radiopharmaceutical compound that is widely used in scientific research. FMISO is a hypoxia imaging agent that can be used to detect and visualize hypoxic regions in tissues. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments.

Mechanism of Action

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a radiopharmaceutical compound that is taken up by cells in proportion to the level of hypoxia in the tissue. Once taken up by cells, N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide undergoes a series of chemical reactions that result in the formation of a radioactive compound. This radioactive compound emits positrons that can be detected and visualized using PET imaging.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is a relatively safe compound that has minimal biochemical and physiological effects on the body. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is rapidly cleared from the body and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

The main advantage of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its ability to non-invasively detect and visualize hypoxic regions in tissues using PET imaging. This allows for the development of effective treatments for diseases such as cancer. The main limitation of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is its relatively short half-life, which limits its use in longitudinal studies.

Future Directions

There are several future directions for the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in scientific research. One direction is the development of new hypoxia imaging agents that have longer half-lives and can be used in longitudinal studies. Another direction is the use of N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide in combination with other imaging agents to provide a more comprehensive picture of the hypoxic regions in tissues. Finally, there is a need for further research into the mechanisms of hypoxia and the development of effective treatments for hypoxic diseases such as cancer.

Synthesis Methods

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is synthesized using a two-step process. The first step involves the reaction of 2-nitroimidazole with furfural in the presence of a reducing agent to produce 2-(2-furyl)-1-nitroethanol. The second step involves the reaction of 2-(2-furyl)-1-nitroethanol with 2-hydroxy-8-methylquinoline in the presence of a reducing agent to produce N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide.

Scientific Research Applications

N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide is primarily used as a hypoxia imaging agent in scientific research. Hypoxia is a common characteristic of many diseases, including cancer, and the ability to detect and monitor hypoxia is crucial for the development of effective treatments. N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide can be used to non-invasively detect and visualize hypoxic regions in tissues using positron emission tomography (PET) imaging.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-17(22)21(12-16-8-5-9-24-16)11-15-10-14-7-4-6-13(2)18(14)20-19(15)23/h4-10H,3,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTCOAZRZGPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC(=C3NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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